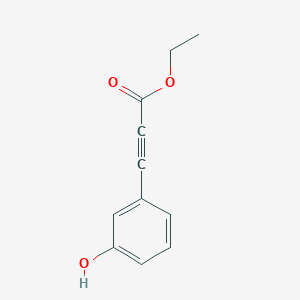

ethyl 3-(3-hydroxyphenyl)prop-2-ynoate

Description

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

ethyl 3-(3-hydroxyphenyl)prop-2-ynoate |

InChI |

InChI=1S/C11H10O3/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8,12H,2H2,1H3 |

InChI Key |

QOGHZECHMZRNGY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC1=CC(=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Protection of the Hydroxyl Group

The phenolic hydroxyl group in 3-iodophenol is protected to prevent side reactions during coupling. Common protecting groups include:

Catalytic Coupling Reaction

The protected 3-iodophenol undergoes Sonogashira coupling with ethyl propiolate under the following conditions:

-

Base : Triethylamine (Et₃N) or diisopropylamine (DIPA) to deprotonate the terminal alkyne.

-

Solvent : Tetrahydrofuran (THF) or dimethylacetamide (DMA) at 60–80°C under nitrogen.

-

Reaction time : 12–24 hours, monitored by thin-layer chromatography (TLC).

The reaction proceeds via oxidative addition of the aryl iodide to palladium, followed by transmetallation with the copper acetylide. Reductive elimination yields the coupled product, 3-(protected hydroxyphenyl)prop-2-ynoate.

Deprotection

The silyl protecting group is removed using tetrabutylammonium fluoride (TBAF) in THF, yielding ethyl 3-(3-hydroxyphenyl)prop-2-ynoate. Typical yields range from 65–75% after purification by column chromatography.

Direct Coupling Using Hydroxyl-Tolerant Catalysts

Recent advances in palladium catalysis enable Sonogashira couplings without hydroxyl protection. These methods use bulky phosphine ligands to shield the catalyst from deactivation by the phenolic group.

Ligand Design

Reaction Conditions

This approach achieves yields of 60–70% with reduced steps, though substrate scope is limited to electron-rich aryl iodides.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Side Reactions

Solvent Effects

Polar aprotic solvents (e.g., DMA) enhance palladium solubility and reaction rates but may require higher temperatures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-hydroxyphenyl)prop-2-ynoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, room temperature

Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature to elevated temperature

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide, room temperature

Major Products Formed

Oxidation: Ethyl 3-(3-oxophenyl)prop-2-ynoate

Reduction: Ethyl 3-(3-hydroxyphenyl)prop-2-ene or ethyl 3-(3-hydroxyphenyl)propanoate

Substitution: Ethyl 3-(3-alkoxyphenyl)prop-2-ynoate or ethyl 3-(3-acetoxyphenyl)prop-2-ynoate

Scientific Research Applications

Ethyl 3-(3-hydroxyphenyl)prop-2-ynoate has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological activities, such as anti-inflammatory and anticancer properties.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Biological Studies: The compound is studied for its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of ethyl 3-(3-hydroxyphenyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the alkyne moiety can participate in covalent bonding or π-π interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

The table below compares ethyl 3-(3-hydroxyphenyl)prop-2-ynoate with analogs differing in substituent type and position:

Key Observations :

- Hydroxyl Group (meta) : Enhances polarity and solubility in polar solvents due to H-bonding capability. This contrasts with fluorine (para), which is less polar but stabilizes the aromatic ring via inductive effects .

- The higher molecular weight (219.19 vs. 190.20) reflects the nitro group’s mass contribution .

- Methyl Group (ortho) : Steric hindrance may reduce reaction rates in sterically sensitive processes, though efficient synthesis (89% yield) suggests manageable steric effects .

Functional Group Modifications

Ester Group Variations

- Ethyl 3-(trimethylsilyl)propiolate : The trimethylsilyl (TMS) group offers steric bulk and silicon-mediated reactivity. Its molecular weight (170.28 g/mol) is lower than the target compound, but the TMS group may protect the triple bond during synthetic steps .

- Diethyl 3,3'-(1,4-phenylene)bispropiolate: A dimeric analog with two propiolate groups linked via a benzene ring.

Hybrid Structures

- NIH 10528: A bicyclic derivative containing the 3-hydroxyphenyl moiety. Its complex structure (C₁₉H₂₆ClNO₃) demonstrates the pharmacophoric relevance of the hydroxyphenyl group in central nervous system targeting .

Q & A

Q. What are the standard synthetic routes for ethyl 3-(3-hydroxyphenyl)prop-2-ynoate?

The compound is synthesized via nucleophilic substitution or addition reactions involving ethyl propiolate and substituted benzyl halides. A common method involves reacting ethyl propiolate with 3-hydroxybenzyl chloride under controlled conditions (e.g., inert atmosphere, catalytic bases like triethylamine). Reaction optimization includes temperature control (~0–25°C) and solvent selection (e.g., THF or DCM) to minimize side reactions . Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry to verify the alkyne moiety and ester functionality .

Q. How is the reactivity of the alkyne moiety in ethyl 3-(3-hydroxyphenyl)prop-2-ynoate characterized?

The propargyl ester’s alkyne group participates in Huisgen cycloadditions (click chemistry) and Sonogashira couplings. Reactivity assays involve treating the compound with azides (for triazole formation) or aryl halides (for cross-coupling), monitored via TLC or HPLC. Kinetic studies under varying catalysts (e.g., Cu(I) for click reactions) and solvent polarities provide insights into reaction rates and regioselectivity .

Q. What analytical techniques are critical for purity assessment?

High-resolution mass spectrometry (HRMS) confirms molecular integrity, while HPLC (C18 column, acetonitrile/water gradient) quantifies impurities. Differential scanning calorimetry (DSC) evaluates thermal stability, and FT-IR identifies functional groups (e.g., ester C=O at ~1740 cm⁻¹, hydroxyl O-H at ~3400 cm⁻¹) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of ethyl 3-(3-hydroxyphenyl)prop-2-ynoate?

A 2³ factorial design evaluates three factors: temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃). Response variables include yield (%) and purity (HPLC area %). Statistical tools (ANOVA) identify significant interactions. For example, elevated temperatures (X₁ > 30°C) may reduce yield due to ester hydrolysis, while polar solvents (X₃ = DMF) improve solubility but risk side reactions .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) simulates binding to enzymes like cyclooxygenase-2 (COX-2), leveraging the hydroxyl group’s hydrogen-bonding potential. Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. MD simulations (GROMACS) assess stability in aqueous lipid bilayers, relevant for membrane permeability studies .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

Contradictions arise from solvent effects or tautomerism. For example, the hydroxyl proton’s chemical shift varies in DMSO-d₆ (hydrogen-bonded) vs. CDCl₃. Variable-temperature NMR (VT-NMR) and deuterium exchange experiments clarify dynamic processes. Comparative analysis with methyl 3-(2-hydroxyphenyl)prop-2-enoate () identifies substituent electronic effects .

Q. What methodologies assess the compound’s stability under oxidative conditions?

Accelerated stability testing (40°C/75% RH, 1–3 months) monitors degradation via HPLC. Forced degradation studies use H₂O₂ (3% v/v) to simulate oxidation, identifying products like 3-hydroxybenzoic acid. Arrhenius kinetics model shelf-life predictions. Mass balance calculations ensure degradation pathways align with LC-MS/MS fragmentation patterns .

Methodological Challenges and Data Interpretation

Q. How are biological activity mechanisms validated against structural analogs?

Structure-activity relationship (SAR) studies compare ethyl 3-(3-hydroxyphenyl)prop-2-ynoate with fluorinated analogs (e.g., ethyl 3-[4-fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate, ). In vitro assays (e.g., COX-2 inhibition) quantify IC₅₀ values, while crystallography (if available) visualizes binding modes. Meta-analysis of contradictory results (e.g., conflicting IC₅₀s across cell lines) considers assay conditions (e.g., serum protein interference) .

Q. What safety protocols are recommended for handling this compound?

Personal protective equipment (PPE) includes nitrile gloves, lab coats, and chemical goggles. Respiratory protection (P95 masks) is advised if aerosolization occurs. First aid for skin contact involves immediate washing with soap/water, followed by medical consultation. Waste disposal follows EPA guidelines for halogenated organics .

Comparative Table: Analytical Techniques for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.